(4-Methylpyridin-3-yl)methanol

Organic Synthesis Reduction Yield Optimization

Researchers requiring a versatile pyridine scaffold with precise regiochemistry for kinase inhibitors or agrochemicals often face isomer interchangeability issues. (4-Methylpyridin-3-yl)methanol (CAS 4664-27-1) resolves this with its unique 4-methyl-3-hydroxymethyl substitution, ensuring reproducible reactivity and crystallization behavior. - Solid state (mp 44-46°C) for accurate stoichiometric control; high water solubility (100 g/L) for aqueous reactions. - Purity ≥98% (HPLC) ensures reliable incorporation into complex small-molecule syntheses. - Ready-to-ship stock minimizes lead times for iterative medicinal chemistry programs.

Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
CAS No. 4664-27-1
Cat. No. B1296837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methylpyridin-3-yl)methanol
CAS4664-27-1
Molecular FormulaC7H9NO
Molecular Weight123.15 g/mol
Structural Identifiers
SMILESCC1=C(C=NC=C1)CO
InChIInChI=1S/C7H9NO/c1-6-2-3-8-4-7(6)5-9/h2-4,9H,5H2,1H3
InChIKeyYZWSTKQAGIQVJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Methylpyridin-3-yl)methanol (CAS 4664-27-1) Procurement Guide: Compound Class, Characteristics, and Technical Baseline


(4-Methylpyridin-3-yl)methanol (CAS 4664-27-1) is a pyridine derivative characterized by a hydroxymethyl group at the 3-position and a methyl group at the 4-position, with the molecular formula C7H9NO and a molecular weight of 123.15 g/mol [1]. It is a heterocyclic alcohol that exists as a white to off-white solid at ambient conditions, with a melting point of 44-46 °C and a boiling point of 125-127 °C at 1.5-2.0 Torr . The compound is primarily utilized as a versatile small molecule scaffold and building block in organic synthesis, particularly in the preparation of pharmaceuticals, pesticides, and dyes . Its structure allows for hydrogen bonding and imparts solubility in polar solvents such as water and alcohols, making it suitable for various reaction conditions .

Why Generic Substitution Fails for (4-Methylpyridin-3-yl)methanol (CAS 4664-27-1) in Synthesis and Procurement


Generic substitution of (4-methylpyridin-3-yl)methanol with other methylpyridinemethanol isomers or pyridinemethanol analogs is not advisable due to significant differences in physical state, melting point, solubility, and regiochemical reactivity that directly impact synthetic utility and formulation . For instance, (4-methylpyridin-2-yl)methanol (CAS 42508-74-7) exhibits a substantially higher melting point of 96 °C, which alters its handling and crystallization behavior compared to the target compound's 44-46 °C . Similarly, the unsubstituted 3-pyridinemethanol (CAS 100-55-0) is a liquid at room temperature (mp -7 °C) and possesses different solubility and hydrogen-bonding characteristics due to the absence of the 4-methyl group, which can lead to divergent reaction kinetics and product profiles [1]. These physicochemical disparities, coupled with the distinct electronic and steric environment imparted by the specific substitution pattern, preclude simple interchangeability in multi-step syntheses where regioselectivity and intermediate stability are critical [2].

Quantitative Differentiation Evidence for (4-Methylpyridin-3-yl)methanol (CAS 4664-27-1) vs. Key Analogs


Synthesis Yield and Purity Comparison for (4-Methylpyridin-3-yl)methanol from Carboxylic Acid Precursors

The reduction of 4-methylpyridine-3-carboxylic acid (4-methylnicotinic acid, CAS 3222-50-2) to (4-methylpyridin-3-yl)methanol using borane-tetrahydrofuran complex provides a benchmark synthesis yield of approximately 39% (270 mg product from 686 mg starting material) after chromatographic purification . In contrast, an alternative synthetic route via reduction of 4-methylpyridine-3-carbaldehyde reports a yield of approximately 46%, though without detailed purification metrics . These yields are typical for the reduction of pyridinecarboxylic acids to their corresponding alcohols and serve as a baseline for process optimization. The achieved purity is typically ≥97% as verified by HPLC, GC, and NMR .

Organic Synthesis Reduction Yield Optimization

Melting Point Differentiation: (4-Methylpyridin-3-yl)methanol vs. Regioisomers and Unsubstituted Analog

(4-Methylpyridin-3-yl)methanol (CAS 4664-27-1) is a solid at room temperature with a melting point of 44-46 °C . This is significantly lower than the 2-yl isomer (4-Methylpyridin-2-yl)methanol (CAS 42508-74-7), which melts at 96 °C, and higher than the 4-yl isomer (3-Methylpyridin-4-yl)methanol (CAS 38070-73-4), which is reported as a liquid with a melting point of -5 °C . The unsubstituted 3-pyridinemethanol (CAS 100-55-0) is also a liquid (mp -7 °C) [1]. The intermediate melting point of the target compound facilitates purification by recrystallization while avoiding the handling difficulties associated with high-melting solids or viscous liquids.

Physical Chemistry Crystallization Purification

Purity and Quality Control Specifications for (4-Methylpyridin-3-yl)methanol from Commercial Suppliers

Commercial suppliers offer (4-methylpyridin-3-yl)methanol with a standard purity of 98% as verified by NMR, HPLC, and GC . Alternative sources provide material at 95% minimum purity . The availability of comprehensive analytical data, including batch-specific certificates of analysis, ensures reproducibility in research applications. This level of quality control is comparable to that of other methylpyridinemethanol isomers but the specific analytical parameters may vary based on the supplier's capabilities.

Quality Control Analytical Chemistry Procurement

Solubility Profile and Hydrogen-Bonding Capacity of (4-Methylpyridin-3-yl)methanol

(4-Methylpyridin-3-yl)methanol exhibits a calculated water solubility of 100 g/L at 25 °C . This high aqueous solubility is attributed to its hydrogen-bond donor count of 1 and acceptor count of 2, along with a topological polar surface area of 33.1 Ų [1]. In comparison, (2-methylpyridin-3-yl)methanol (CAS 56826-61-0) has a higher density of 1.106 g/mL at 25 °C and a boiling point of 262 °C, suggesting different intermolecular interactions [2]. The favorable solubility of the target compound in polar solvents facilitates its use in aqueous reaction media and simplifies work-up procedures.

Solubility Formulation Reaction Medium

Optimal Application Scenarios for (4-Methylpyridin-3-yl)methanol (CAS 4664-27-1) Based on Quantitative Differentiation


Synthesis of 4-Methyl-Substituted Pyridine-Containing Pharmaceuticals and Agrochemicals

The compound serves as a critical intermediate for constructing molecules requiring a 4-methylpyridin-3-ylmethyl moiety. Its well-defined synthesis yield (approx. 39% from the carboxylic acid) and high purity (≥98%) ensure reproducible incorporation into complex scaffolds, such as kinase inhibitors or pesticides, where precise regiochemistry is essential for biological activity .

Preparation of Coordination Complexes and Metal-Organic Frameworks (MOFs)

The presence of both a pyridine nitrogen (potential ligand site) and a primary alcohol group enables the formation of multidentate ligands. The compound's intermediate melting point (44-46 °C) and solid state facilitate handling and stoichiometric control during complex synthesis, while its high water solubility (100 g/L) allows for reactions in aqueous or mixed solvent systems .

Development of Novel Functional Materials via Post-Functionalization

The hydroxymethyl group can be readily converted to aldehydes, carboxylic acids, halides, or ethers, enabling further derivatization. The distinct physical properties (mp, solubility) relative to other isomers allow for selective crystallization and purification of intermediates, streamlining multi-step material synthesis [1].

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